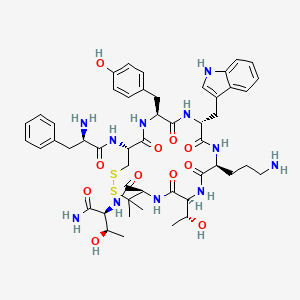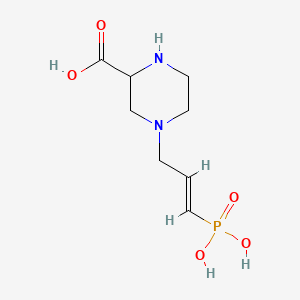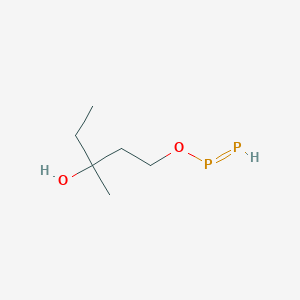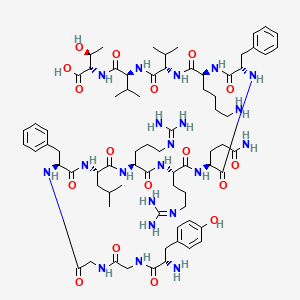
Ctop-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ctop-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide . The disulfide bridges between cysteine and penicillamine residues are formed through selective oxidation reactions, often using iodine or other mild oxidizing agents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Ctop-NH2 undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine and penicillamine residues.
Reduction: Cleavage of disulfide bridges under reducing conditions.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and other mild oxidants for disulfide bond formation.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure for peptide bond formation.
Major Products
The primary product of these reactions is the cyclic peptide this compound, with potential modifications depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ctop-NH2 has a wide range of applications in scientific research:
Mecanismo De Acción
Ctop-NH2 exerts its effects by binding to the μ-opioid receptor, blocking the receptor’s interaction with endogenous and exogenous opioids. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria . The compound’s high affinity for the μ-opioid receptor is due to its specific amino acid sequence and cyclic structure, which allows for optimal receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2): Another selective μ-opioid receptor antagonist with a similar structure but different amino acid at position 5.
Naloxone: A non-peptide opioid receptor antagonist used clinically to reverse opioid overdose.
Uniqueness
Ctop-NH2 is unique due to its cyclic structure and specific amino acid sequence, which confer high selectivity and affinity for the μ-opioid receptor. Unlike other opioid antagonists, this compound does not produce significant non-opioid receptor-mediated effects, making it a valuable tool for studying opioid receptor function .
Propiedades
Fórmula molecular |
C50H67N11O11S2 |
|---|---|
Peso molecular |
1062.3 g/mol |
Nombre IUPAC |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |
Clave InChI |
PZWWYAHWHHNCHO-FGHAYEPSSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
SMILES canónico |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)
![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)

![[3H]meclinertant](/img/structure/B10772030.png)
![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)



![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)
